1,2-Dimyristoyl-sn-glycerol
Overview
Description
Synthesis Analysis
DMG synthesis involves esterification reactions where myristoyl groups are attached to the first and second hydroxyl groups of glycerol. This process can be catalyzed by acid or base catalysts under controlled conditions to ensure specificity and high yield. While the synthesis details of DMG itself are not directly documented, related processes for structurally similar lipids have been well-studied. For example, the synthesis of perdeuterated phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d72) highlights the synthetic pathways applicable to DMG (Kingsley & Feigenson, 1979).
Molecular Structure Analysis
The molecular structure of DMG is characterized by its glycerol backbone to which two myristoyl chains are attached. This structure is crucial for its packing and interaction properties. Studies on similar molecules, like DMPC, have provided insights into the molecular packing and orientation in bilayers, which can be extrapolated to understand DMG's behavior. The crystal structure analysis of related lipids offers clues to the glycerol conformation and the overall molecular arrangement (Goto et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving DMG primarily relate to its functional groups' reactivity, such as the ester bonds in the glycerol backbone. These reactions can include hydrolysis, transesterification, and oxidation, which can alter DMG's physical and chemical properties. The stability and reactivity of DMG are influenced by its molecular structure, which dictates its behavior in different environments and applications.
Physical Properties Analysis
The physical properties of DMG, including its phase behavior and membrane-forming capabilities, are influenced by its molecular structure. Studies on DMPC, a phospholipid with similar fatty acid chains, reveal that the lipid bilayers' structural and morphological characteristics can inform on DMG's behavior. The lipid bilayers' order, molecular orientation, and phase transitions are critical for understanding DMG's physical properties in biological and synthetic systems (Zawisza et al., 2008).
Chemical Properties Analysis
DMG's chemical properties, such as its hydrophobicity, melting point, and solubility, are key to its applications. The interaction of DMG with other molecules, including ions and other lipids, affects its behavior in mixed systems. For instance, the interaction of DMG with divalent cations can significantly alter its phase behavior and structural properties, demonstrating the importance of understanding these chemical interactions for applications in membrane studies and lipid-based formulations (Garidel et al., 2000).
Scientific Research Applications
Summary of the Application
1,2-Dimyristoyl-sn-glycerol, when coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs), has been found to have advantages in neurotherapy and drug delivery .
Methods of Application or Experimental Procedures
In a study, the surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with 1,2-Dimyristoyl-sn-glycerol. These modified nanoparticles were then co-incubated with rat adrenal pheochromocytoma (PC-12) cells to observe the effect of 1,2-Dimyristoyl-sn-glycerol on the distribution of SPIONs in cells .
Results or Outcomes
The results showed that 1,2-Dimyristoyl-sn-glycerol coated SPIONs were effectively distributed on the membranes of axons, dendritic and myelin sheaths. These nanoparticles were transported in the brain faster than those without 1,2-Dimyristoyl-sn-glycerol. In vitro experiments found that these nanoparticles enter cells more easily .
2. Enhancing the Constancy and Antiproliferative Effect of Carmofur
Summary of the Application
1,2-Dimyristoyl-sn-glycerol has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not detailed in the source .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
1,2-Dimyristoyl-sn-glycerol coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery . It may be used as a reactant in the preparation of 1,2-[13,13-2H2]dimyristoyl-sn-glycero-3-phosphoethanolamine and sodium 1,2-ditetradecanoyl-sn-glycer-3-yl phenyl phosphate .
properties
IUPAC Name |
[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182801 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(14:0/14:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dimyristoyl-sn-glycerol | |
CAS RN |
60562-16-5 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimyristin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMYRISTIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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